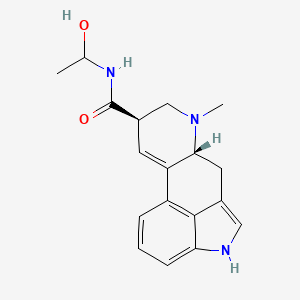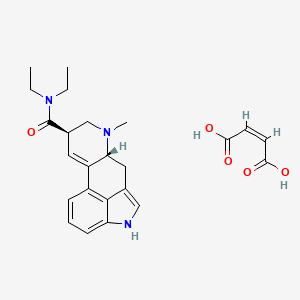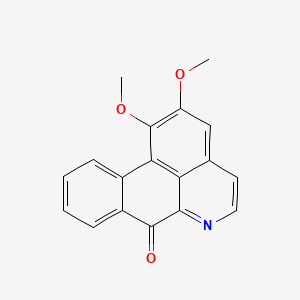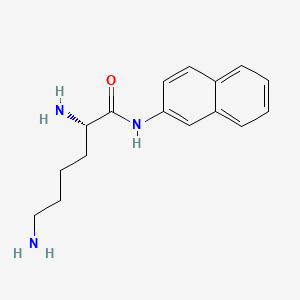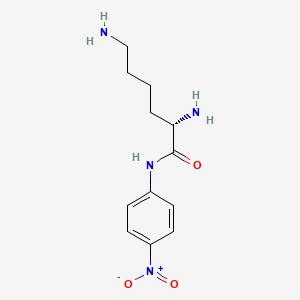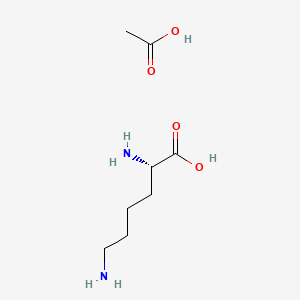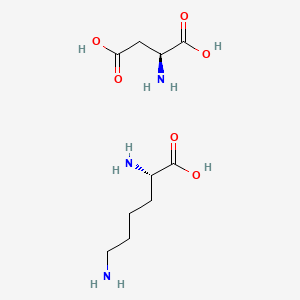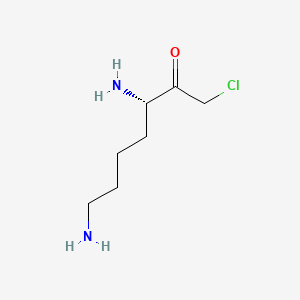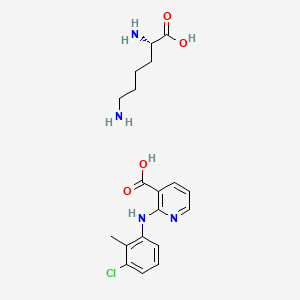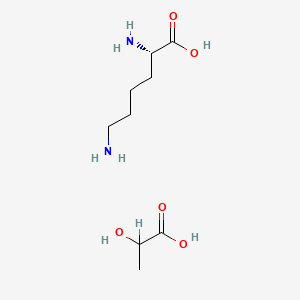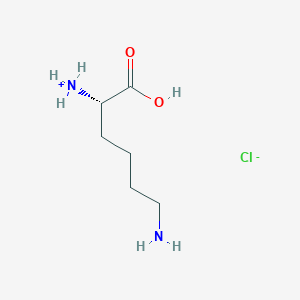![molecular formula C11H7BrN2O5S B1675835 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin CAS No. 128851-36-5](/img/structure/B1675835.png)
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin
Overview
Description
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin, also known as M16209, is a novel aldose reductase inhibitor . Aldose reductase inhibitors are a class of drugs being studied as a way to prevent eye and nerve damage in people with diabetes .
Molecular Structure Analysis
The molecular formula of 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin is C11H7BrN2O5S and its molecular weight is 359.15 g/mol.Chemical Reactions Analysis
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin has been shown to inhibit partially purified aldose reductases from various origins . The IC50 values of this compound did not substantially depend on the substrate used .Scientific Research Applications
Diabetes Mellitus Treatment
M-16209 has been identified as a potent inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications . It exhibits strong inhibitory effects with an IC50 value of 0.051 µmol/l, suggesting its potential as a therapeutic agent in managing diabetes mellitus by preventing or reducing the accumulation of sorbitol, which is associated with diabetic complications .
Neuropathy Prevention
The compound has shown efficacy in suppressing galactitol accumulation in human erythrocytes cultured in high galactose concentrations, which is a model for studying the effects of AR inhibitors on diabetic neuropathy . This application could lead to the development of treatments that prevent or alleviate neuropathic symptoms in diabetic patients.
Cataract Development Inhibition
Research indicates that M-16209 can be effective in preventing cataract formation induced by galactosemia, a condition where galactose accumulates due to a lack of the enzyme needed for its metabolism . By inhibiting AR, M-16209 could potentially reduce the risk of cataract development in patients with galactosemia.
Decolorization of Industrial Wastewater
M-16209 has been studied for its ability to decolorize molasses wastewater, which is a significant environmental concern in the sugar industry . The compound’s effectiveness in this application suggests potential for bioremediation strategies to treat industrial effluents.
Analytical Chemistry Applications
The compound has been used in the development of a new application of HPLC systems for measuring tissue polyol without the need for derivatization procedures. This application is crucial for the analysis of polyols as biomarkers in various diseases, including diabetes .
Translational Medicine
The compound’s effects on human AR have been investigated using novel applications of HPLC systems, contributing to translational medicine by bridging the gap between laboratory findings and clinical applications .
Drug Development
M-16209’s inhibitory properties make it a candidate for drug development, particularly in the field of endocrinology and metabolic diseases. Its potential to be developed into a drug that can manage conditions related to AR activity is significant .
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin, also known as M-16209, is AKR1B1 , an enzyme also known as aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol, a process that can contribute to various complications in diabetic patients .
Mode of Action
M-16209 interacts with aldose reductase in an uncompetitive manner with respect to both glyceraldehyde and NADPH . This means that the compound binds to the enzyme-substrate complex, altering the enzyme’s activity and reducing its ability to convert glucose to sorbitol .
Biochemical Pathways
The primary biochemical pathway affected by M-16209 is the polyol pathway . By inhibiting aldose reductase, M-16209 reduces the conversion of glucose to sorbitol. This can help prevent the accumulation of sorbitol, which can cause osmotic stress and contribute to diabetic complications .
Result of Action
The inhibition of aldose reductase by M-16209 leads to a decrease in the accumulation of sorbitol . This can help prevent osmotic stress and cellular damage, particularly in the context of diabetic complications. For example, M-16209 has been shown to be effective in preventing galactosemic cataracts and ameliorating diabetic neuropathy .
Future Directions
properties
IUPAC Name |
1-[(3-bromo-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUDHQFSBHLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155989 | |
| Record name | M 16209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin | |
CAS RN |
128851-36-5 | |
| Record name | M 16209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M 16209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



